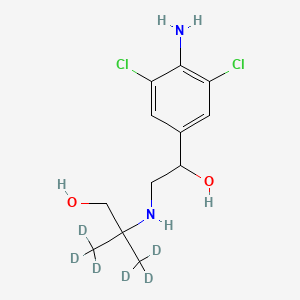
Hydroxymethyl Clenbuterol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethyl Clenbuterol-d6 is a deuterated analog of Hydroxymethyl Clenbuterol. This compound is primarily used as an internal standard in analytical chemistry and biochemical research. The incorporation of deuterium atoms in place of hydrogen enhances the compound’s stability under analytical conditions and facilitates differentiation between the analyte and the internal standard .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxymethyl Clenbuterol-d6 involves the introduction of deuterium atoms into the Hydroxymethyl Clenbuterol molecule. This process typically includes the following steps:
Deuteration of Precursors: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Formation of this compound: The deuterated precursors undergo a series of chemical reactions, including nucleophilic substitution and reduction, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using deuterium gas or deuterated solvents.
Purification: The crude product is purified using techniques such as chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Hydroxymethyl Clenbuterol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines.
Scientific Research Applications
Hydroxymethyl Clenbuterol-d6 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard for the precise quantification and detection of Clenbuterol residues in biological matrices via techniques such as liquid chromatography-mass spectrometry (LC-MS).
Biochemical Research: The compound aids in the elucidation of complex biochemical processes and mechanisms by enabling accurate quantification and analysis.
Pharmaceutical Research: This compound is used in the development and testing of new drugs, particularly in studying the metabolic pathways and environmental fate of Clenbuterol.
Mechanism of Action
Hydroxymethyl Clenbuterol-d6, like its non-deuterated counterpart, acts as a Beta (2) agonist. It stimulates adenylyl cyclase activity, leading to the production of cyclic adenosine monophosphate (cAMP). This cascade results in the relaxation of smooth muscle in the bronchioles, making it effective as a bronchodilator .
Comparison with Similar Compounds
Hydroxymethyl Clenbuterol-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise differentiation in analytical studies. Similar compounds include:
Hydroxymethyl Clenbuterol: The non-deuterated analog used for similar purposes but lacks the enhanced stability provided by deuterium.
Clenbuterol: A Beta (2) agonist used as a bronchodilator in asthma treatment.
This compound stands out due to its specific application as an internal standard in analytical and biochemical research, providing more accurate and reliable results.
Properties
Molecular Formula |
C12H18Cl2N2O2 |
|---|---|
Molecular Weight |
299.22 g/mol |
IUPAC Name |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3/i1D3,2D3 |
InChI Key |
BWURCANZQUYPLR-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



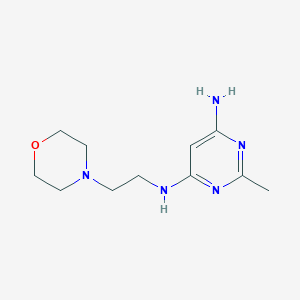
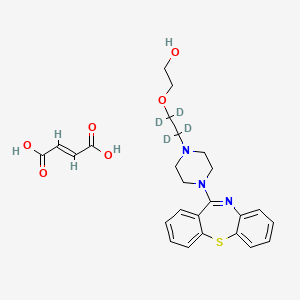
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)

![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
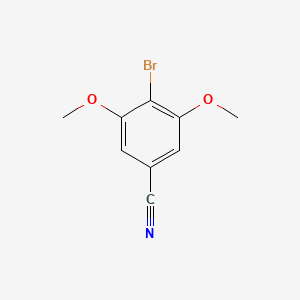

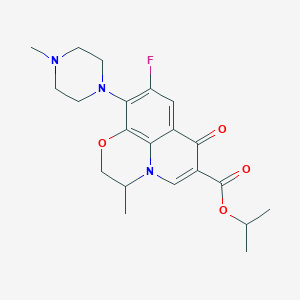
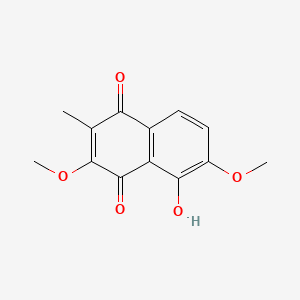
![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate](/img/structure/B13440552.png)
![14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)

